2-Bromo-6-nitroaniline
Overview
Description
Synthesis Analysis
The synthesis of 2-Bromo-6-nitroaniline and related compounds involves various techniques and conditions to improve yield and purity. For instance, the synthesis technique of 2-methyl-6-nitroaniline, a related compound, involves acetylation and nitration processes that were optimized by separating these stages to control the reaction temperature more effectively, resulting in a product with high purity (99.68%) and a yield of 59.4% (Sun Cheng-hui, 2009). Another study on the green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium at ambient conditions shows the emphasis on environmentally friendly processes (Venkatanarayana Pappula & S. Adimurthy, 2016).
Molecular Structure Analysis
The molecular structure of related nitroaniline compounds has been extensively analyzed through X-ray diffraction and theoretical calculations. For example, the crystal structures of salts derived from 2-chloro-4-nitroaniline and 2-methyl-6-nitroaniline were determined, showing the importance of hydrogen bonds in their structural arrangement (Volodymyr V. Medviediev & M. Daszkiewicz, 2021). These structural insights are crucial for understanding the chemical behavior and reactivity of 2-Bromo-6-nitroaniline.
Chemical Reactions and Properties
The chemical reactivity of nitroaniline compounds is influenced by their functional groups and structural characteristics. Studies have explored the reactions of nitroaniline derivatives, leading to the formation of various complex molecules. For example, a palladium-catalyzed carbonylative synthesis demonstrated the use of 2-bromoformanilides (a closely related compound) in the production of quinazolinones, highlighting the versatility of nitroaniline derivatives in synthetic chemistry (Lin He et al., 2014).
Physical Properties Analysis
The physical properties of 2-Bromo-6-nitroaniline, such as crystallinity, melting point, and solubility, are essential for its application in various fields. While specific studies on 2-Bromo-6-nitroaniline are not directly cited here, research on related compounds provides valuable insights. For instance, the crystal structure and hydrogen bonding patterns of nitroaniline salts offer clues about their stability and solubility characteristics (R. Bryant et al., 1998).
Chemical Properties Analysis
The chemical properties of 2-Bromo-6-nitroaniline, such as its reactivity towards various reagents, stability under different conditions, and potential for undergoing specific chemical transformations, are critical for its application in synthesis and manufacturing. Research on related nitroaniline derivatives provides insights into the mechanisms and conditions favorable for reactions, as well as the influence of substituents on reactivity and product formation (G. Blay et al., 2008).
Scientific Research Applications
Skraup-Type Synthesis : 2,2,3-Tribromopropanal is employed for the Skraup-Type Synthesis of 3-Bromoquinolin-6-ols. This method enables the transformation of diversely substituted 4-nitro- and 4-methoxyanilines into 3-bromo-6-nitroquinolines, indicating potential applications in the synthesis of complex organic compounds (Lamberth et al., 2014).
Antibacterial Applications : 2-bromo-2-nitro-1,3-propanediol, closely related to the compound , has been found to have antibacterial properties with applications in cosmetics, water treatment, the oil industry, public places, and pharmaceuticals (Wei Wenlong, 2010).
Green Synthesis : A green process for preparing 2,6-dibromo-4-nitroaniline from 4-nitroaniline has been developed, using bromide-bromate salts in an aqueous acidic medium. This process produces azo disperse dye intermediates without the use of organic solvents, indicating environmental friendliness and potential applications in dye manufacturing (Pappula & Adimurthy, 2016).
Pharmaceuticals and Medicine : Compounds like 6-Bromo-3'-nitroflavone have been shown to have anxiolytic-like effects and may act as partial agonists of benzodiazepine receptors. They exhibit no myorelaxant effects but have mild anticonvulsant activity, suggesting potential applications in the development of new therapeutic agents (Wolfman et al., 1998).
Catalysis and Environmental Applications : Silica-supported gold nanoparticles have been used as a catalyst for reducing 2-nitroaniline to o-phenylenediamine, a less toxic and environmentally benign product. This reduction process has implications in environmental science and pollution research (Naseem et al., 2017).
Liquid Crystal Solvents : Research on the structural changes induced in the NH2 group of aniline by substituents, including para-bromo- and para-nitroaniline, in nematic liquid crystal solvents, has implications for understanding molecular orientation and nonplanarity in these solvents (Fronza et al., 1980).
Safety And Hazards
properties
IUPAC Name |
2-bromo-6-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMOSYLWYLMHAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466903 | |
Record name | 2-Bromo-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80466903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-nitroaniline | |
CAS RN |
59255-95-7 | |
Record name | 2-Bromo-6-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59255-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80466903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-6-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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